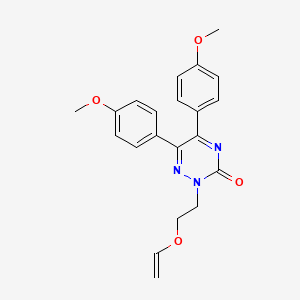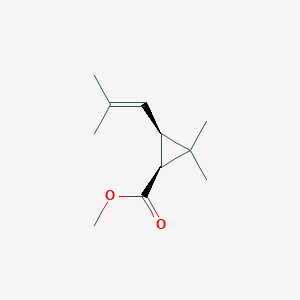
Methyl (-)-cis-chrysanthemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (-)-cis-chrysanthemate is an organic compound belonging to the ester class. It is derived from chrysanthemic acid and methanol. This compound is known for its role in the synthesis of pyrethroids, which are widely used as insecticides due to their high efficacy and low toxicity to mammals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (-)-cis-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (-)-cis-chrysanthemate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Chrysanthemic acid.
Reduction: Chrysanthemic alcohol.
Substitution: Various substituted chrysanthemates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (-)-cis-chrysanthemate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.
Biology: Studies on its biological activity help in understanding insecticidal mechanisms.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is crucial in the production of household and agricultural insecticides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
Methyl (-)-cis-chrysanthemate is unique due to its specific stereochemistry, which influences its biological activity and efficacy. Compared to other pyrethroids, it offers a balance of high insecticidal potency and low mammalian toxicity, making it a preferred choice in many applications.
Eigenschaften
| 55700-72-6 | |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
ITNHSNMLIFFVQC-RKDXNWHRSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OC)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


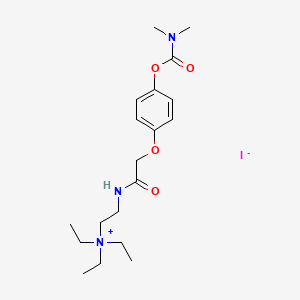
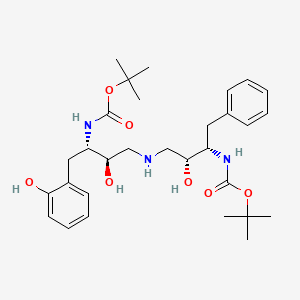
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/no-structure.png)
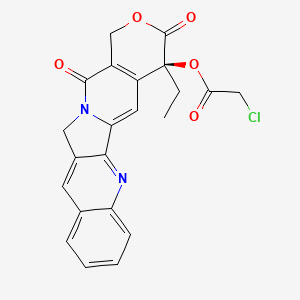
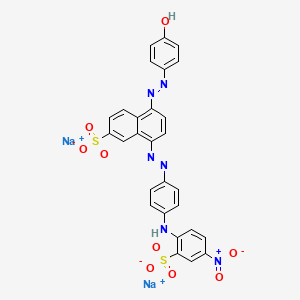
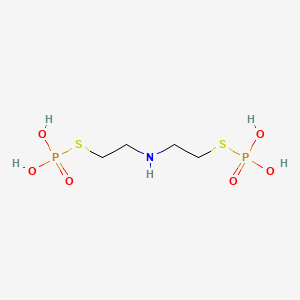
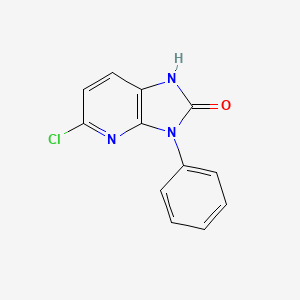
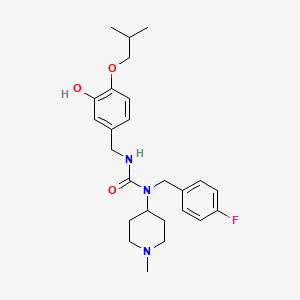
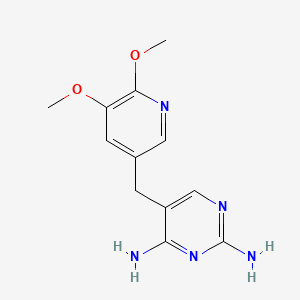
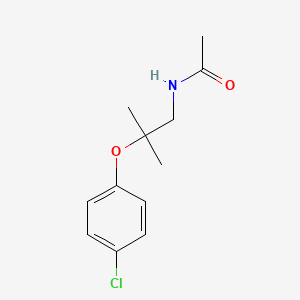
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)
